6-Azaspiro[2.6]nonane
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Overview
Description
6-Azaspiro[26]nonane is a heterocyclic compound characterized by a spiro-connected bicyclic structure It consists of a nonane ring fused with an azaspiro moiety, which includes a nitrogen atom
Scientific Research Applications
6-Azaspiro[2.6]nonane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of novel pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-diaminohexane with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[2.6]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azaspiro compounds depending on the reagents used.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.6]nonane depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The nitrogen atom in the azaspiro moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The spiro structure provides rigidity and conformational stability, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
6-Azaspiro[4.4]nonane: Another spirocyclic compound with a different ring size.
1,6-Dioxa-4-azaspiro[4.4]nonane: Contains oxygen atoms in the spiro ring, offering different chemical properties.
2-Oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with an oxygen atom.
Uniqueness: 6-Azaspiro[2.6]nonane is unique due to its specific ring size and the presence of a nitrogen atom in the spiro moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
6-azaspiro[2.6]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-4-8)5-7-9-6-1/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDJGHHYOXCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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